N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is an organic compound consisting of a thiadiazole and pyrazolopyrimidine core
Mechanism of Action
Target of Action
The compound, also known as N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation stimulates cell proliferation, differentiation, and survival .
Mode of Action
This compound acts as an inhibitor of EGFR tyrosine kinase . It binds to the ATP-binding site of the enzyme, preventing the transfer of a phosphate group from ATP to the tyrosine residues of specific substrates . This inhibition disrupts the EGFR signaling pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound’s action affects the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, it disrupts downstream signaling events, including the activation of the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be influenced by factors such as its lipophilicity, molecular weight, and interactions with transport proteins .
Result of Action
The compound exhibits anti-proliferative activity against various cancer cell lines . It induces cell cycle arrest and apoptosis (programmed cell death), as evidenced by increased caspase-3 activation . It also suppresses the activation of NF-κB and IL-6, which are involved in inflammation and cancer progression .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide are largely determined by its interactions with various biomolecules. As a pyrazolo[3,4-d]pyrimidine derivative, this compound is known to interact with kinases, a type of enzyme that plays a crucial role in cellular signaling pathways . The nature of these interactions is largely determined by the compound’s ability to mimic the binding interactions of ATP in kinase active sites .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit cytotoxicity against various cancer cell lines . It has been found to inhibit cell cycle progression and induce apoptosis in A549 cells . Furthermore, it has been observed to suppress NF-κB and IL-6 activation, which are key players in inflammatory and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its interactions with kinases. By mimicking the binding interactions of ATP in kinase active sites, this compound can inhibit the activity of these enzymes, thereby disrupting cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions::
Step 1 Thiadiazole Formation: The synthesis often begins with the formation of the 1,3,4-thiadiazole ring. This can involve the cyclization of ethylthio-containing precursors under acidic or basic conditions.
Step 2 Thioether Linkage: The thioether bond is formed by reacting the 1,3,4-thiadiazole derivative with suitable reagents to attach the ethylthio group.
Step 3 Pyrazolopyrimidine Attachment: The synthesis proceeds with the formation of the pyrazolopyrimidine core, often through a multistep reaction involving condensation and cyclization reactions.
Step 4 Final Coupling: The final step involves coupling the prepared thiadiazole and pyrazolopyrimidine derivatives through a thioether linkage, forming the desired acetamide compound.
Industrial Production Methods:: In industrial settings, the production may involve optimized processes for large-scale synthesis, such as:
Continuous Flow Synthesis: Utilizing continuous reactors to ensure consistent and scalable production.
Catalytic Methods: Employing catalysts to improve the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The thiadiazole ring can undergo oxidation, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or sodium borohydride.
Substitution: Halogenation or nitration using halogens or nitric acid under acidic conditions.
- Sulfoxides and sulfones from oxidation.:
- Amines from reduction.:
- Substituted derivatives from substitution reactions.:
Scientific Research Applications
Chemistry: The compound is used as a precursor or intermediate in the synthesis of other complex molecules. It is valuable in creating libraries of potential drug candidates.
Biology: Research has explored its potential as a bioactive molecule, examining its interactions with biological targets, such as enzymes or receptors.
Medicine: The compound has shown promise in preclinical studies for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in materials science for the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds::
- N-(5-Methylthio)-1,3,4-thiadiazol-2-yl derivatives:
- N-(5-Ethylthio)-1,2,4-triazole derivatives:
- Pyrazolopyrimidine analogs:
Structural Uniqueness: The presence of both thiadiazole and pyrazolopyrimidine cores in this compound differentiates it from others.
Functional Diversity: It offers a broader range of chemical and biological activities compared to its analogs.
This complex interplay of chemical functionalities within N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide highlights its versatility and potential for various applications across multiple scientific disciplines.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS3/c1-2-26-17-23-22-16(28-17)21-13(25)9-27-15-12-8-20-24(14(12)18-10-19-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPZHREMVHXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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